

independent verification of 4-(4-Methylphenyl)piperidine's pharmacological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(4-Methylphenyl)piperidine*

Cat. No.: *B1268173*

[Get Quote](#)

Comparative Analysis of 4-(4-Methylphenyl)piperidine's Pharmacological Activity

An Independent Verification Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of **4-(4-Methylphenyl)piperidine** and its derivatives, focusing on their interactions with monoamine transporters. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology. The data presented is compiled from various preclinical studies to offer a comprehensive overview of the compound's profile in relation to established reference compounds.

Introduction to 4-(4-Methylphenyl)piperidine

The piperidine scaffold is a crucial heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.^[1] Derivatives of 4-phenylpiperidine have been extensively explored for their effects on the central nervous system (CNS), demonstrating a wide range of pharmacological activities, including interactions with monoamine transporters, opioid receptors, and muscarinic receptors.^{[2][3][4]} This guide specifically focuses on **4-(4-Methylphenyl)piperidine** and its analogues, which are primarily recognized for their potent

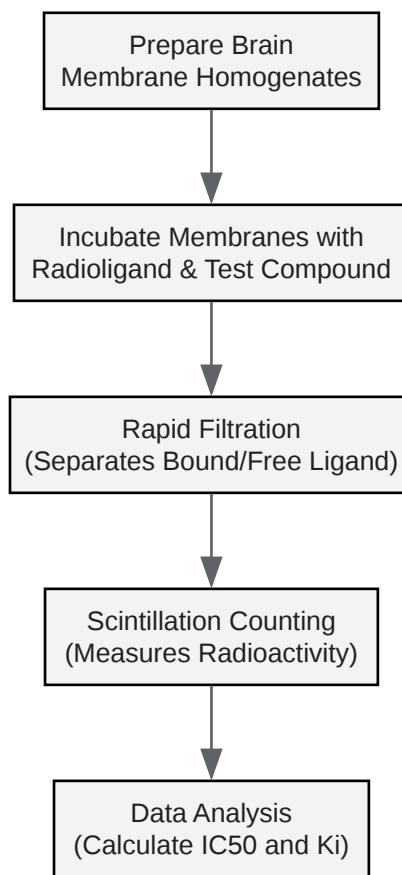
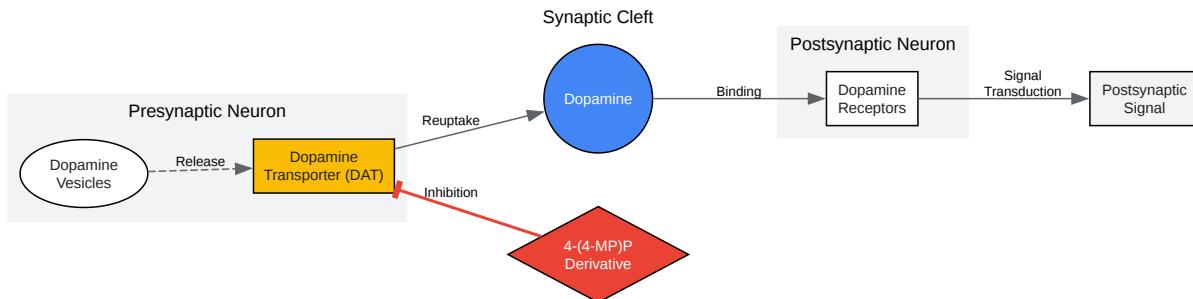
inhibitory activity at the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).^{[5][6]} Understanding the binding affinities and functional activities of these compounds is vital for the development of novel therapeutics for conditions such as substance abuse, depression, and attention deficit hyperactivity disorder (ADHD).^{[5][7]}

Comparative Pharmacological Data

The primary mechanism of action for **4-(4-Methylphenyl)piperidine** derivatives is the inhibition of monoamine reuptake, particularly dopamine.^{[5][8]} This activity is comparable to well-known DAT inhibitors like cocaine and methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for derivatives of **4-(4-Methylphenyl)piperidine** and selected reference compounds at the dopamine, serotonin, and norepinephrine transporters.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Uptake Inhibition

Compound	Binding Affinity (Ki, nM)	Dopamine Uptake Inhibition (IC50/Ki, nM)	Reference(s)
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone	492	360	[5][8]
Analogue 6 (modified from above)	11	55	[5][8]
Cocaine	~100-250 (Ki)	~100-300 (IC50)	[5]
Methylphenidate	~10-140 (Ki)	~30-100 (IC50)	[7][9]
GBR 12909	14	-	[10]
(-)-9 (a 3-n-propyl piperidine derivative)	3	29-fold more potent than cocaine	[5]



Table 2: Selectivity Profile Against Serotonin (SERT) and Norepinephrine (NET) Transporters

Compound	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	SERT/DA T Selectivity Ratio	NET/DAT Selectivity Ratio	References
Analogue 6	11	>10,000	>10,000	>900	>900	[8]
GBR 12909	6.6	223	-	33.8	-	[10]
Analogue 9						
GBR 12909	6.0	180	-	30.0	-	[10]
Analogue 19a						
Methylphenidate	~10-140	>10,000	~10-250	High	~1-2	[9]
(+)-cis-5b (piperidine analogue)	~3210	>10,000	10	0.003	321	[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Visualizing the Mechanism of Action

The primary pharmacological effect of these compounds is the blockade of monoamine transporters. This action increases the concentration of neurotransmitters like dopamine in the synaptic cleft, thereby enhancing downstream signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [independent verification of 4-(4-Methylphenyl)piperidine's pharmacological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268173#independent-verification-of-4-4-methylphenyl-piperidine-s-pharmacological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com